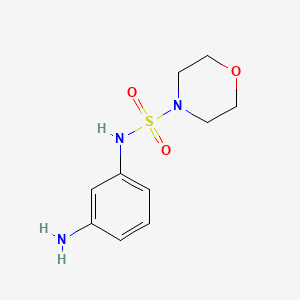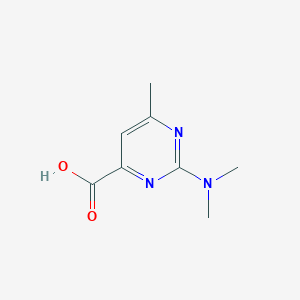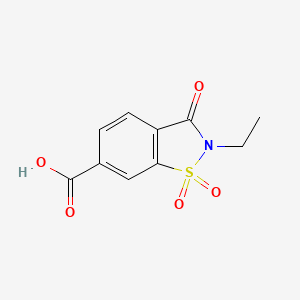![molecular formula C11H12FN3 B1519047 [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine CAS No. 1037163-76-0](/img/structure/B1519047.png)
[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine
Overview
Description
“[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorine atom and a methyl group attached to the imidazole ring .
Molecular Structure Analysis
The molecular structure of “[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine” includes an imidazole ring, a fluorine atom, and a methyl group . The InChI code for this compound is1S/C11H12FN3/c1-8-14-4-5-15 (8)11-3-2-9 (7-13)6-10 (11)12/h2-6H,7,13H2,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine” include a molecular weight of 205.23 . It is a powder with a storage temperature of 4 degrees Celsius . More specific properties such as density, boiling point, and melting point are not found in the retrieved papers.Scientific Research Applications
Alzheimer's Disease Treatment
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds related to [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, has been synthesized and studied for their potential in treating Alzheimer's disease. These derivatives were tested as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), showing good inhibitory activities, making them potential multitarget directed ligands for Alzheimer's disease treatment (Kumar et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
In the field of material science, a novel bipolar fluorophore, closely related in structure to [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, was designed and synthesized for use in organic light-emitting diodes (OLEDs). This derivative demonstrated efficient violet-blue emission, excellent thermal stability, high triplet energy, and impressive performance as the emitting layer in non-doped OLEDs, with potential applications in green and orange-red phosphorescent OLEDs (Liu et al., 2016).
Fluorophores in Polymer Matrices
A novel type of Y-shaped fluorophores, which includes an imidazole ring similar to [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, was explored for its spectral properties. These fluorophores demonstrated strong fluorescence with a large Stokes shift in certain environments, indicating potential applications in various fields including the development of materials for optical and electronic devices (Danko et al., 2012).
Luminescent Low-Cost Materials
Derivatives of imidazole, structurally related to [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, have been synthesized and evaluated for their optical properties. These derivatives show promise for the development of luminescent low-cost materials, with potential applications in various technological fields (Volpi et al., 2017).
5-Lipoxygenase Inhibition
A compound structurally similar to [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine was explored as an inhibitor of 5-lipoxygenase (5-LO), a potential target for therapeutic interventions in various inflammatory and allergic conditions. The study revealed valuable structure-activity relationships and potential lead compounds for the development of orally active 5-LO inhibitors (Mano et al., 2004).
Safety And Hazards
The safety information for “[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine” includes hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-14-4-5-15(8)11-3-2-9(7-13)6-10(11)12/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUQOMHWNIZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



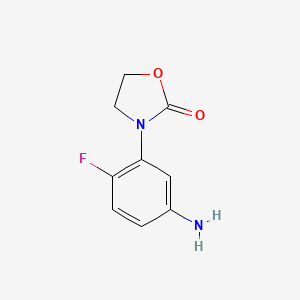
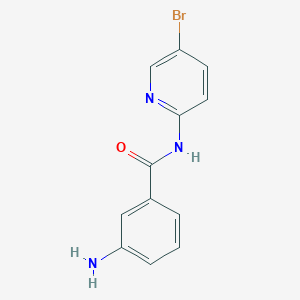

![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)




![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1518980.png)

